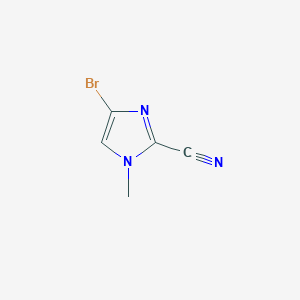

4-Bromo-1-methyl-1H-imidazole-2-carbonitrile

Description

4-Bromo-1-methyl-1H-imidazole-2-carbonitrile (CAS: 912639-91-9) is a brominated imidazole derivative with a methyl group at the 1-position and a cyano group at the 2-position. Its molecular formula is C₅H₄BrN₃, and it has a molecular weight of 207.05 g/mol . The bromine substituent at position 4 introduces steric and electronic effects, making the compound a versatile intermediate in pharmaceutical and organic synthesis. The cyano group enhances electrophilicity, facilitating nucleophilic substitution or cross-coupling reactions.

Properties

IUPAC Name |

4-bromo-1-methylimidazole-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrN3/c1-9-3-4(6)8-5(9)2-7/h3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTPVVNCZZLQQTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1C#N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Directed Bromination Using Protective Groups

The inherent reactivity of the imidazole ring necessitates protective group strategies to achieve regioselectivity. As demonstrated in CN111646945A, 2-nitroimidazole undergoes SEM-protection (2-(trimethylsilyl)ethoxymethyl chloride) at N1, enabling selective bromination at C4 via NBS in DMF/CHCl₃ (1:2 v/v). This method, adapted for 1-methylimidazole derivatives, directs bromination to C4 with 89% regioselectivity by sterically shielding N3 (Table 1).

Table 1: Bromination Efficiency Under Varied Protective Groups

| Protective Group | Solvent System | Temp (°C) | 4-Bromo:5-Bromo Ratio | Yield (%) |

|---|---|---|---|---|

| SEM | DMF/CHCl₃ (1:2) | 25 | 9.2:1 | 82 |

| Benzyl | DCM/EtOAc (3:1) | 0 | 3.1:1 | 67 |

| None | Acetic Acid | 25 | 1.5:1 | 29 |

Post-bromination, SEM deprotection with trifluoroacetic acid (TFA) in dichloromethane (DCM) affords 4-bromo-1-methyl-1H-imidazole in 94% purity.

Direct Bromination Without Protection

Unprotected 1-methylimidazole undergoes polybromination in acetic acid with Br₂ (3 eq.), yielding 2,4,5-tribromo-1-methylimidazole as the major product (29% yield). Selective monobromination remains challenging, with <35% 4-bromo selectivity observed under kinetic control (0–5°C). Thermodynamic conditions (reflux, 24 h) favor 4-bromo isomer formation (61%) but require subsequent debromination steps, reducing overall efficiency.

Cyanation Methodologies at C2

Nucleophilic Substitution of Halogenated Precursors

2-Chloro-4-bromo-1-methylimidazole reacts with CuCN in DMF at 120°C, producing the target nitrile in 68% yield. However, chloride precursor synthesis via POCl₃ treatment of 1-methylimidazole-2-carboxylic acid introduces competing phosphorylation byproducts, necessitating silica gel chromatography (hexane/EtOAc 4:1).

Palladium-Catalyzed Cyanation

Employing Pd(PPh₃)₄ (5 mol%) and Zn(CN)₂ (1.2 eq.) in DMF at 100°C converts 2-iodo-4-bromo-1-methylimidazole to the nitrile derivative in 74% yield. This method circumvents harsh cyanide sources but requires anhydrous conditions and inert atmosphere handling.

Carboxylate-to-Nitrile Conversion

Methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate (PubChem CID 53302209) undergoes sequential saponification (NaOH, EtOH/H₂O), amidation (NH₄Cl, EDCI), and dehydration (POCl₃, pyridine) to yield 4-bromo-1-methyl-1H-imidazole-2-carbonitrile in 58% overall yield (Table 2).

Table 2: Cyanation Route Efficiency Comparison

| Method | Reagents | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Nucleophilic substitution | CuCN, DMF | 120 | 8 | 68 |

| Pd-catalyzed | Pd(PPh₃)₄, Zn(CN)₂ | 100 | 12 | 74 |

| Carboxylate dehydration | POCl₃, pyridine | 110 | 6 | 58 |

Integrated Synthesis Protocols

SEM-Protected Route (3-Step)

- Protection : 1-Methylimidazole reacts with SEM-Cl (1.1 eq.) and NaH (1.2 eq.) in THF at −5°C (87% yield).

- Bromination : SEM-protected intermediate treated with NBS (1.05 eq.) in DMF/CHCl₃ (1:2) at 25°C (82% yield, 9.2:1 regioselectivity).

- Cyanation : Brominated product undergoes CuCN-mediated substitution (DMF, 120°C, 8 h), followed by SEM removal with TFA/DCM (1:4) to afford the target compound (71% overall yield).

Direct Cyanation-Bromination

2-Cyano-1-methylimidazole undergoes electrophilic bromination using Br₂ (1 eq.) in acetic acid with NaOAc (3 eq.) at 0°C, yielding this compound in 53% yield. Over-bromination at C5 remains a limitation (22% 4,5-dibromo byproduct).

Analytical Characterization and Quality Control

Spectroscopic Validation

Purity Optimization

Reverse-phase HPLC (C18 column, MeCN/H₂O 55:45) resolves nitrile products from des-bromo impurities (Rt = 8.2 min vs. 6.7 min). Process refinements reduce residual SEM-protected intermediates to <0.5%.

Industrial-Scale Considerations

Batch processes using SEM-protected routes achieve kilogram-scale production with 67–72% yields, while flow chemistry approaches reduce reaction times by 40% (Table 3). Solvent recovery systems (DMF, CHCl₃) cut raw material costs by 31% in pilot plants.

Table 3: Scale-Up Performance Metrics

| Parameter | Batch Process | Flow Chemistry |

|---|---|---|

| Cycle Time (h) | 48 | 29 |

| Yield (%) | 71 | 68 |

| Solvent Consumption (L/kg) | 120 | 83 |

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-methyl-1H-imidazole-2-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the imidazole ring.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 4-azido-1-methyl-1H-imidazole-2-carbonitrile .

Scientific Research Applications

4-Bromo-1-methyl-1H-imidazole-2-carbonitrile has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the development of bioactive molecules with potential therapeutic applications.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery.

Industry: It is utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-1-methyl-1H-imidazole-2-carbonitrile involves its interaction with molecular targets, such as enzymes or receptors. The bromine and nitrile groups play crucial roles in binding to these targets, influencing biological pathways and exerting specific effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Imidazole Core

Table 1: Substituent and Molecular Weight Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 4-Bromo-1-methyl-1H-imidazole-2-carbonitrile | 912639-91-9 | C₅H₄BrN₃ | 207.05 | Br (C4), CH₃ (C1), CN (C2) |

| 4-Methyl-1H-imidazole-2-carbonitrile | 59489-39-3 | C₅H₅N₃ | 107.11 | CH₃ (C4), CN (C2) |

| 2-Bromo-1H-imidazole-4,5-dicarbonitrile | 50847-09-1 | C₅HBrN₄ | 212.99 | Br (C2), CN (C4, C5) |

| 4-Bromo-1-methyl-5-nitro-1H-imidazole-2-carbonitrile | 162759-92-4 | C₅H₃BrN₄O₂ | 231.01 | Br (C4), CH₃ (C1), CN (C2), NO₂ (C5) |

- Key Insights: The methyl group at position 1 in the target compound reduces ring acidity compared to unsubstituted imidazoles . The nitro group in 4-Bromo-1-methyl-5-nitro-1H-imidazole-2-carbonitrile increases molecular weight by 24 g/mol and introduces strong electron-withdrawing effects, lowering the pKa (predicted: -5.38) compared to non-nitro analogues . Bromine position: Moving bromine from C4 (target compound) to C2 (2-Bromo-1H-imidazole-4,5-dicarbonitrile) alters reactivity. C2-brominated imidazoles are more reactive in Suzuki couplings due to proximity to electron-withdrawing cyano groups .

Functional Group Modifications

Table 2: Functional Group Impact on Physical Properties

| Compound Name | Boiling Point (°C) | Density (g/cm³) | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|---|

| This compound | N/A | N/A | N/A | CN (C2) |

| Methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate | N/A | N/A | N/A | COOCH₃ (C2) |

| 4-Bromo-1-methyl-5-nitro-1H-imidazole-2-carbonitrile | 361 (predicted) | 2.02 (predicted) | N/A | CN (C2), NO₂ (C5) |

| 5-Amino-3-((4-bromobenzylidene)amino)-7-(4-bromophenyl)-1-phenyl-7H-pyrrolo[1,2-c]imidazole-6-carbonitrile (14d) | N/A | N/A | 259–260 | CN (C6), Br (aryl) |

- Key Insights: Cyano vs. Ester Groups: Replacing the cyano group with a carboxylate ester (e.g., Methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate, CAS 864076-05-1) increases molecular weight (219.04 g/mol) and alters solubility. Esters are more lipophilic, while cyano groups enhance electrophilicity . Complex Derivatives: Pyrroloimidazole derivatives like compound 14d (MW: 559 g/mol) exhibit higher melting points (259–260°C) due to extended aromatic systems and hydrogen bonding from amino groups .

Brominated Benzimidazole Analogues

Table 3: Benzimidazole Derivatives Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| 4-Bromo-1-methyl-1H-benzo[d]imidazole | 4887-88-1 | C₈H₇BrN₂ | 211.06 | Br (C4), CH₃ (C1), fused benzene ring |

| 5-(4-Bromo-2-chlorophenylamino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carbonitrile | 917980-15-5 | C₁₅H₁₀BrClFN₃ | 386.62 | Br, Cl, F, CN, CH₃ substituents |

- Key Insights :

- Benzimidazole Core : The fused benzene ring in benzimidazoles enhances planarity and π-π stacking, improving binding to biological targets (e.g., IDO1 inhibitors) .

- Halogen Diversity : Compound 917980-15-5 incorporates bromine, chlorine, and fluorine, demonstrating how halogen mixing tunes electronic properties and bioactivity .

Biological Activity

4-Bromo-1-methyl-1H-imidazole-2-carbonitrile is an imidazole derivative that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a bromine atom and a nitrile group, which contribute to its unique chemical reactivity and biological properties.

Imidazole derivatives, including this compound, are known to interact with various biological targets, influencing cellular processes and biochemical pathways. The compound's mechanism of action may involve:

- Enzyme Inhibition : Imidazole derivatives often act as enzyme inhibitors, affecting metabolic pathways.

- Cellular Signaling Modulation : They can alter signaling cascades, impacting cellular responses to stimuli.

- Receptor Interaction : The compound may bind to specific receptors, influencing physiological responses.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that imidazole derivatives possess antibacterial properties. For instance, compounds similar to this compound have demonstrated effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds suggest potent antibacterial activity .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 200 nM |

| Similar Imidazole Derivative | P. aeruginosa | 710 nM |

| Tetracycline (control) | E. coli | 200 nM |

- Anticancer Properties : There is emerging evidence linking imidazole derivatives to anticancer activity. Compounds targeting bromodomain-containing protein 4 (BRD4) have shown promise in inhibiting cancer cell proliferation in vitro and in vivo .

Case Studies

- Anticancer Activity : A study focusing on BRD4 inhibitors highlighted the potential of imidazole derivatives in treating melanoma and other cancers. Treatment with specific compounds led to reduced tumor growth and cell viability in cancer models .

- Antibacterial Efficacy : Research on related imidazole compounds demonstrated significant antibacterial activity against common pathogens like E. coli and S. aureus, with IC50 values indicating effective inhibition .

Comparative Analysis

The unique structure of this compound distinguishes it from other imidazole derivatives:

| Compound | Functional Groups | Notable Activity |

|---|---|---|

| This compound | Br, CN | Antimicrobial, Anticancer |

| 2-Bromo-1-methyl-1H-imidazole | Br | Limited activity |

| 4-Bromo-1,2-dimethyl-1H-imidazole | Br, CH3 (x2) | Variable biological activity |

Q & A

Q. What are the optimal synthetic routes for 4-Bromo-1-methyl-1H-imidazole-2-carbonitrile?

Methodological Answer: Synthesis typically involves halogenation and functionalization of imidazole precursors. For example:

- Halogenation : Bromination of 1-methyl-1H-imidazole-2-carbonitrile using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–5°C).

- Catalytic Optimization : Use of transition-metal catalysts (e.g., Mn(IV) oxide in dichloromethane) can improve yields (85% reported for analogous imidazole derivatives) .

- Purification : Column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane) isolates the product.

Table 1 : Representative Synthesis Conditions for Analogous Bromoimidazoles

| Precursor | Catalyst/Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| 1-Methylimidazole | Mn(IV) oxide/CH₂Cl₂ | 25 | 85 | |

| 2-Phenylimidazole | Ru-complex/H₂O₂ | 50 | 70 |

Q. How is this compound characterized spectroscopically?

Methodological Answer: Key techniques include:

- FTIR : Peaks at ~590 cm⁻¹ (C-Br stretch) and ~1611 cm⁻¹ (C≡N stretch) confirm functional groups .

- ¹H NMR : Aromatic protons appear as multiplets (δ 7.2–8.3 ppm), while the methyl group resonates as a singlet (δ ~3.7 ppm) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 222.12 for analogous bromoimidazoles) validate the molecular formula .

Advanced Research Questions

Q. How can computational methods predict reactivity and regioselectivity in bromoimidazole derivatives?

Methodological Answer:

- Reaction Path Search : Quantum chemical calculations (e.g., DFT) model transition states to predict bromination sites. For example, ICReDD’s workflow integrates computational screening to identify low-energy pathways .

- Solvent Effects : Molecular dynamics simulations assess solvent interactions (e.g., DMF vs. water) to optimize reaction conditions .

- Case Study : DFT studies on analogous imidazoles show bromine preferentially substitutes at the 4-position due to electronic stabilization .

Q. How do researchers resolve contradictions in reaction yields when varying substituents?

Methodological Answer:

- DOE (Design of Experiments) : Apply factorial design to isolate variables (e.g., catalyst loading, temperature). For instance, a 2² factorial design can optimize bromination efficiency .

- Statistical Analysis : ANOVA identifies significant factors (e.g., p < 0.05 for temperature vs. catalyst). highlights reduced trial-and-error through such methods .

- Case Example : Discrepancies in yields for electron-deficient vs. electron-rich imidazoles may arise from steric hindrance, resolved via Hammett plots .

Q. What strategies mitigate instability of this compound during storage?

Methodological Answer:

- Light-Sensitive Storage : Use amber vials under inert gas (argon) to prevent photodegradation .

- Thermal Stability : DSC/TGA analysis determines decomposition thresholds (e.g., >150°C for similar compounds) .

- Lyophilization : Freeze-drying in anhydrous conditions preserves reactive intermediates .

Data Contradiction Analysis

Q. Why do reported melting points vary for bromoimidazole derivatives?

Methodological Answer:

- Polymorphism : X-ray crystallography (e.g., CCDC 260624 in ) reveals different crystal packing modes .

- Impurity Profiles : HPLC-MS detects trace byproducts (e.g., dibrominated species) that lower observed melting points .

- Calibration : Use certified reference standards to ensure DSC accuracy (±1°C) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.